molecular formula C16H12Cl2F3NO2 B14360517 2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide CAS No. 90996-63-7

2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide

Cat. No.: B14360517
CAS No.: 90996-63-7
M. Wt: 378.2 g/mol
InChI Key: MOPIBPKAKBCQRO-UHFFFAOYSA-N
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Description

2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide is a complex organic compound known for its unique chemical properties and applications This compound is characterized by the presence of chloro, trifluoromethyl, and phenoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide typically involves multiple steps, including halogenation, nucleophilic substitution, and condensation reactions. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with 2-chloro-5-nitrobenzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reduced and reacted with ethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in achieving efficient production. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to a cascade of biochemical reactions. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties

Properties

CAS No.

90996-63-7

Molecular Formula

C16H12Cl2F3NO2

Molecular Weight

378.2 g/mol

IUPAC Name

2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide

InChI

InChI=1S/C16H12Cl2F3NO2/c1-2-22-15(23)11-8-10(4-5-12(11)17)24-14-6-3-9(7-13(14)18)16(19,20)21/h3-8H,2H2,1H3,(H,22,23)

InChI Key

MOPIBPKAKBCQRO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl

Origin of Product

United States

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